

# Molecular weight and formula of Phthalimide-PEG4-PDM-OTBS.

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## Compound of Interest

Compound Name: **Phthalimide-PEG4-PDM-OTBS**

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## In-Depth Technical Guide: Phthalimide-PEG4-PDM-OTBS

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties and a general synthetic application of the PROTAC (Proteolysis Targeting Chimera) linker, **Phthalimide-PEG4-PDM-OTBS**.

## Compound Identification and Properties

**Phthalimide-PEG4-PDM-OTBS** is a bifunctional linker molecule commonly employed in the synthesis of PROTACs.<sup>[1][2]</sup> PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.<sup>[2]</sup> This particular linker incorporates a phthalimide group, which can be used to recruit the E3 ligase Cereblon, a polyethylene glycol (PEG4) spacer to provide appropriate length and solubility, and a protected hydroxylamine group (PDM-OTBS) for conjugation to a target protein ligand.

The IUPAC name for **Phthalimide-PEG4-PDM-OTBS** is 2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione.<sup>[1][3]</sup>

## Data Presentation: Summary of Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>44</sub> N <sub>2</sub> O <sub>7</sub> Si	PubChem[3], BOC Sciences[1]
Molecular Weight	536.7 g/mol	PubChem[3], BOC Sciences[1]
Canonical SMILES	CC(C)(C)--INVALID-LINK-- (C)OCC1CC(CN1)OCCOCCO CCOCCN2C(=O)C3=CC=CC=CC3C2=O	BOC Sciences[1]
InChI Key	NLFPGFSSIZQXNJ-FCHUYYIVSA-N	BOC Sciences[1]

## General Experimental Protocol: Synthesis of a PROTAC using Phthalimide-PEG4-PDM-OTBS

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the use of **Phthalimide-PEG4-PDM-OTBS**. This protocol assumes the user has a ligand for their target protein with a suitable functional group for conjugation (e.g., a carboxylic acid).

### Step 1: Deprotection of the OTBS group

The tert-butyldimethylsilyl (TBS) protecting group on the pyrrolidine moiety is typically removed under acidic conditions or using a fluoride source.

- Reagents: **Phthalimide-PEG4-PDM-OTBS**, Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF), or an acidic solution (e.g., acetic acid in water).
- Procedure:
  - Dissolve **Phthalimide-PEG4-PDM-OTBS** in a suitable solvent such as THF.
  - Add a solution of TBAF (1M in THF) dropwise to the reaction mixture at room temperature.

- Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected intermediate, Phthalimide-PEG4-PDM-OH.

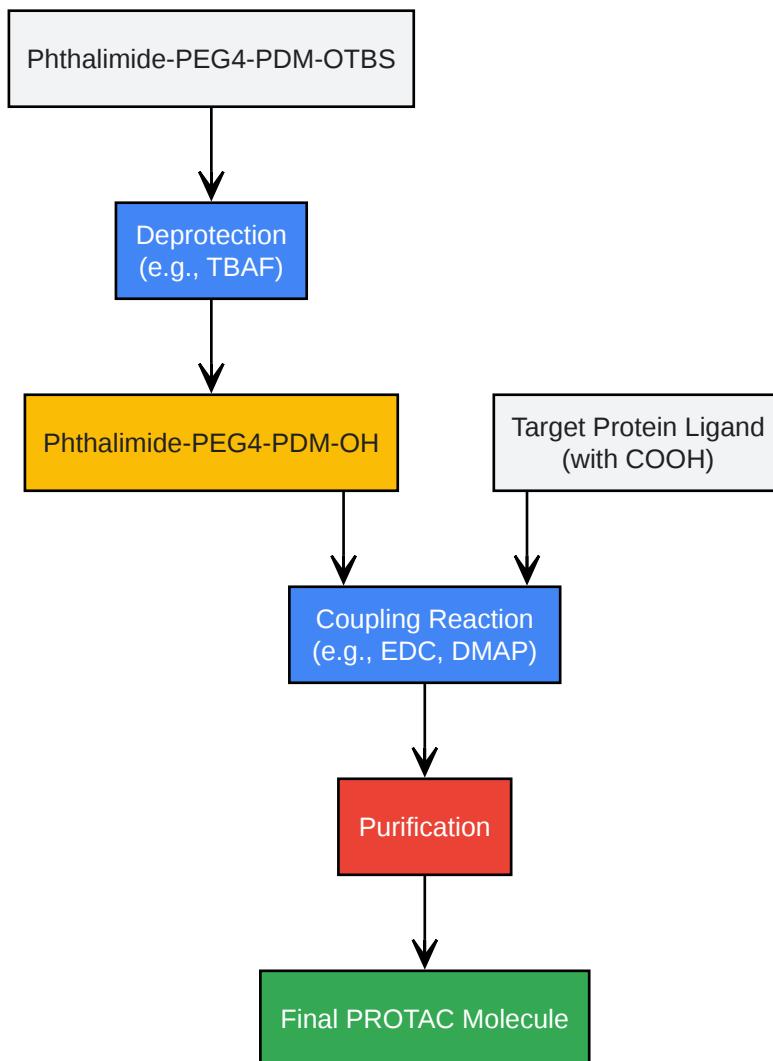
#### Step 2: Conjugation to the Target Protein Ligand

The deprotected linker, now possessing a free hydroxyl group, can be conjugated to a ligand for the target protein. If the ligand has a carboxylic acid, an esterification reaction can be performed.

- Reagents: Phthalimide-PEG4-PDM-OH, target protein ligand with a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).
- Procedure:
  - Dissolve the target protein ligand and Phthalimide-PEG4-PDM-OH in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
  - Add the coupling agent (e.g., EDC) and catalyst (e.g., DMAP) to the reaction mixture.
  - Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
  - Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
  - Purify the crude product by column chromatography on silica gel to obtain the final PROTAC molecule.

## Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using **Phthalimide-PEG4-PDM-OTBS**.



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Caption: Synthetic workflow for a PROTAC using **Phthalimide-PEG4-PDM-OTBS**.

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## References

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